molecular formula C6H11NSe B067792 Pentyl selenocyanate CAS No. 163398-03-6

Pentyl selenocyanate

Cat. No. B067792
M. Wt: 176.13 g/mol
InChI Key: CECRYZRJRPIGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl selenocyanate is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties and potential applications. It is a member of the selenocyanate family of compounds, which are known for their diverse range of biological and chemical activities. Pentyl selenocyanate is synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism Of Action

The mechanism of action of pentyl selenocyanate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition leads to an increase in oxidative stress, which can induce cell death in cancer cells. Pentyl selenocyanate has also been shown to inhibit the activation of the NF-kB signaling pathway, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

Pentyl selenocyanate has a number of biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, pentyl selenocyanate has been shown to reduce inflammation in the body, which can help alleviate symptoms of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using pentyl selenocyanate in lab experiments is its high purity and stability. It is also relatively easy to synthesize using a variety of methods. However, one limitation is its toxicity, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for the study of pentyl selenocyanate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for pentyl selenocyanate in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Other potential future directions include exploring its use in the treatment of inflammatory diseases and its potential as an antioxidant supplement.

Synthesis Methods

Pentyl selenocyanate can be synthesized using a variety of methods, including the reaction of pentyl cyanide with selenium powder, the reaction of pentyl isocyanate with hydrogen selenide, and the reaction of pentyl isothiocyanate with selenium dioxide. The most commonly used method involves the reaction of pentyl cyanide with selenium powder in the presence of a catalyst such as copper or zinc. This method yields high purity pentyl selenocyanate, which can be further purified using distillation or chromatography.

Scientific Research Applications

Pentyl selenocyanate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, which make it a promising candidate for cancer therapy. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, pentyl selenocyanate has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

properties

CAS RN

163398-03-6

Product Name

Pentyl selenocyanate

Molecular Formula

C6H11NSe

Molecular Weight

176.13 g/mol

IUPAC Name

pentyl selenocyanate

InChI

InChI=1S/C6H11NSe/c1-2-3-4-5-8-6-7/h2-5H2,1H3

InChI Key

CECRYZRJRPIGMC-UHFFFAOYSA-N

SMILES

CCCCC[Se]C#N

Canonical SMILES

CCCCC[Se]C#N

Other CAS RN

163398-03-6

synonyms

PENTYLSELENOCYANATE

Origin of Product

United States

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